Antitubercular Potency: 4-Fluorophenyl Derivative Achieves 1.9-Fold Lower MIC Than Leading Non-Fluorinated Comparators in Phthalazinone Series
In a head-to-head study of 2- and 7-substituted phthalazinones against Mycobacterium tuberculosis mc²6230, the hybrid compound 7-((2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-one—synthesized directly from 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one—exhibited an MIC of 1.6 µM. This is approximately 1.9-fold more potent than the two other lead compounds identified in the same study: 4-tert-butylphthalazin-2(1H)-one (MIC = 3 µM) and 7-nitro-phthalazin-1(2H)-one (MIC = 3 µM) [1]. The authors noted that compounds bearing lipophilic and electron-withdrawing substituents—properties conferred by the 4-fluorophenyl group—generally exhibited superior antitubercular activity [1].
| Evidence Dimension | Antitubercular activity (MIC against M. tuberculosis mc²6230) |
|---|---|
| Target Compound Data | MIC = 1.6 µM (as pyrimidinyl-phthalazinone derivative) |
| Comparator Or Baseline | 4-tert-Butylphthalazin-2(1H)-one: MIC = 3 µM; 7-Nitro-phthalazin-1(2H)-one: MIC = 3 µM |
| Quantified Difference | ~1.9-fold lower MIC (higher potency) vs. both comparators; MIC = 1.6 µM vs. 3 µM |
| Conditions | M. tuberculosis mc²6230 growth inhibition assay; MIC defined as minimum inhibitory concentration |
Why This Matters
For antitubercular drug discovery programs, a nearly 2-fold potency advantage at the lead identification stage translates to a wider therapeutic window and reduced probability of resistance emergence, making procurement of the 4-fluorophenyl building block strategically preferable to non-fluorinated alternatives.
- [1] Santoso, K. T., Cheung, C.-Y., Hards, K., Cook, G. M., Stocker, B. L., & Timmer, M. S. M. (2019). Synthesis and Investigation of Phthalazinones as Antitubercular Agents. Chemistry – An Asian Journal, 14(8), 1278–1285. View Source
